![molecular formula C22H16N4O4 B2556826 N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922907-48-0](/img/structure/B2556826.png)
N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
“N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic compound. It contains a naphthalene ring, a nitrophenyl group, a pyridazine ring, and an acetamide group . Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene, nitrophenyl, pyridazine, and acetamide groups . These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive .Scientific Research Applications
- Inhibition of Rhizoctonia solani : Research has demonstrated that this compound acts as a potent fungicide against the soil-borne pathogen Rhizoctonia solani . Its molecular mechanism involves disrupting essential cellular processes in the fungus, making it a promising candidate for crop protection and disease management in agriculture.
- Cu-Catalyzed Coupling Reactions : N-(naphthalen-1-yl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide and related oxalamides serve as ligands in copper-catalyzed coupling reactions. These ligands enable efficient coupling of (hetero)aryl iodides and bromides with primary amines or ammonia . Such reactions are valuable in synthetic chemistry and drug discovery.
Fungicidal Activity
Chemical Synthesis and Catalysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(23-20-7-3-5-15-4-1-2-6-18(15)20)14-25-22(28)13-12-19(24-25)16-8-10-17(11-9-16)26(29)30/h1-13H,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVGCZWLKIRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
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